molecular formula C10H16N2O4 B13969359 (2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid CAS No. 45172-42-7

(2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid

Cat. No.: B13969359
CAS No.: 45172-42-7
M. Wt: 228.24 g/mol
InChI Key: GFRAZDGVUSPMRH-ZETCQYMHSA-N
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Description

(2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is a chiral amino acid derivative characterized by a tert-butoxycarbonyl (Boc)-protected amine at the C2 position and a cyano (-CN) group at the C4 position of a butanoic acid backbone. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes, while the cyano group introduces electron-withdrawing properties that may influence reactivity and intermolecular interactions. This compound’s stereochemistry (2S configuration) is critical for applications in asymmetric synthesis, peptide engineering, or pharmaceutical intermediates, where enantiomeric purity dictates biological activity .

Properties

CAS No.

45172-42-7

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

IUPAC Name

(2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C10H16N2O4/c1-10(2,3)16-9(15)12-7(8(13)14)5-4-6-11/h7H,4-5H2,1-3H3,(H,12,15)(H,13,14)/t7-/m0/s1

InChI Key

GFRAZDGVUSPMRH-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC#N)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC#N)C(=O)O

Origin of Product

United States

Preparation Methods

Boc Protection of the Amino Group

The initial step in most synthetic routes involves the protection of the amino group of the starting amino acid (commonly L-aspartic acid or L-glutamic acid derivatives) using tert-butoxycarbonyl anhydride (Boc2O) under basic conditions. This reaction is typically performed in aqueous or organic solvents such as dioxane or tetrahydrofuran (THF) with a base like sodium bicarbonate or triethylamine to neutralize the acid formed.

  • Reaction conditions:
    • Solvent: Dioxane/water or THF
    • Base: Triethylamine or NaHCO3
    • Temperature: 0–25 °C
    • Time: 1–4 hours

This step yields the Boc-protected amino acid intermediate, which is stable and amenable to further functionalization.

Introduction of the Cyano Group

The cyano group at the 4-position is introduced via nucleophilic substitution or cyanation reactions. Two main strategies are reported:

  • 3.2.1 Halogenation followed by Cyanation:
    The 4-position (γ-carbon) of the protected amino acid is first halogenated (usually brominated or chlorinated) using reagents such as N-bromosuccinimide (NBS) or thionyl chloride under controlled conditions. This halogenated intermediate is then subjected to nucleophilic substitution with a cyanide source like sodium cyanide (NaCN) or potassium cyanide (KCN) to replace the halogen with a cyano group.

  • 3.2.2 Direct Cyanation via Michael Addition or Other Methods:
    Some methods employ Michael addition of cyanide to α,β-unsaturated intermediates or direct cyanation using reagents such as cyanogen bromide under mild conditions.

  • Typical reaction conditions for cyanation:

    • Solvent: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile
    • Temperature: 0–50 °C
    • Time: Several hours to overnight
    • Caution: Cyanide reagents are highly toxic and require strict safety protocols.

Purification and Isolation

After cyanation, the product is purified by standard techniques such as:

  • Crystallization: Using solvents like ethyl acetate, hexane, or mixtures thereof.
  • Chromatography: Silica gel column chromatography or preparative HPLC to separate the desired stereoisomer and remove impurities.

Representative Synthetic Scheme

Step Reagents & Conditions Product Notes
1 Boc2O, base (Et3N), dioxane/water, 0–25 °C Boc-protected amino acid Protects amino group
2 NBS or SOCl2, solvent (CH2Cl2), 0–25 °C 4-Halo Boc-protected amino acid Halogenation at 4-position
3 NaCN or KCN, DMF, 25–50 °C (2S)-4-cyano Boc-protected amino acid Cyanation replacing halogen with CN
4 Purification (crystallization or chromatography) Pure target compound Ensures stereochemical purity

Analytical Data and Characterization

  • Molecular Weight: 217.26 g/mol
  • Molecular Formula: $$ C{10}H{18}N2O4 $$
  • Spectroscopic Data:
    • NMR: Characteristic signals for Boc group (tert-butyl singlet ~1.4 ppm), α-proton multiplet, and cyano carbon signal in $$^{13}C$$ NMR around 115 ppm.
    • IR: Strong absorption near 2250 cm$$^{-1}$$ indicative of the cyano group.
    • Mass Spectrometry: Molecular ion peak consistent with $$M^+$$ at 218 m/z.

Summary Table of Preparation Methods

Method Key Reagents Advantages Disadvantages Reference Source
Boc Protection Boc2O, Et3N Mild, high yield Requires base and solvent PubChem data, general practice
Halogenation + Cyanation NBS or SOCl2, NaCN/KCN Well-established, selective Toxic cyanide, multiple steps Patent literature
Direct Cyanation Cyanogen bromide, Michael addition Fewer steps possible More complex reagents Patent literature

Chemical Reactions Analysis

Types of Reactions

(2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.

    Reduction: The cyano group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The cyano group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield primary amines.

Scientific Research Applications

(2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the inhibition or activation of enzymes, modulation of signaling pathways, and other biochemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituent type, position, stereochemistry, and chain length, leading to variations in physicochemical properties and applications. Below is a detailed comparison supported by evidence:

Structural and Functional Differences

Compound Name Substituents (Position) Functional Groups Key Applications/Properties Reference
(2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid -CN (C4), Boc (C2) Cyano, Boc-amine, carboxylic acid Peptide synthesis, reactive intermediate
(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid -NH₂ (C4), Boc (C2) Amine, Boc-amine, carboxylic acid Biochemical reagents, peptide coupling
5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid -OH (C5), Boc (C2), longer chain (C5) Hydroxyl, Boc-amine, carboxylic acid Potential solubility enhancement
Boc-L-2-aminobutyric acid [(2S)-2-Boc-amino butanoic acid] Boc (C2), no C4 substituent Boc-amine, carboxylic acid Alanine derivative, peptide backbone
(2R,4S)-2-amino-4-hydroxy-4-phenylbutanoic acid -NH₂ (C2), -OH/-Ph (C4) Amine, hydroxyl, phenyl, carboxylic acid Medicinal chemistry, chiral scaffolds

Key Comparative Insights

This difference may make the target more suitable for nucleophilic substitution or cross-coupling reactions . The hydroxyl group in 5-hydroxy-pentanoic acid () increases polarity and hydrogen-bonding capacity, improving aqueous solubility relative to the hydrophobic cyano group .

Stereochemical and Chain-Length Effects: The (2R,4S)-configured phenyl analog () demonstrates how aromaticity and stereochemistry influence biological activity. Its phenyl group enhances lipophilicity, making it relevant for membrane permeability studies, unlike the target compound’s aliphatic chain . The longer pentanoic acid chain () may alter pharmacokinetic properties compared to the butanoic acid backbone of the target compound .

Protective Group Utility: All Boc-protected analogs () share stability under basic conditions, but the absence of a C4 substituent in Boc-L-2-aminobutyric acid () limits its utility in multi-functional modifications .

Application-Specific Comparisons

  • Peptide Synthesis: The target compound’s cyano group offers a reactive handle for post-synthetic modifications (e.g., reduction to amine or conversion to carboxylic acid), whereas the amino-substituted analog () is directly incorporable into peptide chains .

Biological Activity

(2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, commonly referred to as a derivative of an amino acid, has garnered attention for its potential biological activities. This compound, characterized by its unique cyano and amino acid functionalities, is being actively researched for its applications in pharmaceuticals and biochemistry.

Chemical Structure and Properties

The molecular formula of (2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is C10H16N2O4, and it features a chiral center which contributes to its biological activity. The presence of the cyano group enhances its reactivity and potential interactions with biological systems.

Biological Activity

Research indicates that (2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid exhibits several significant biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound possess antimicrobial activity, making them potential candidates for developing new antibiotics.
  • Enzyme Inhibition : Interaction studies reveal that this compound can inhibit various enzymes, which could be beneficial in regulating metabolic pathways pertinent to diseases.
  • Neuroprotective Effects : Preliminary research suggests that (2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative disorders.

The mechanisms through which (2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid exerts its biological effects include:

  • Binding Affinity : The compound demonstrates a high binding affinity towards specific receptors and enzymes, influencing various biochemical pathways.
  • Chemical Reactivity : The cyano group allows for nucleophilic attack in biochemical reactions, facilitating interactions with amino acids and proteins.

Case Studies

Several case studies have investigated the biological activity of (2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid:

  • Antimicrobial Efficacy : A study conducted on bacterial strains showed that derivatives of this compound inhibited growth at concentrations as low as 50 µg/mL, suggesting strong antimicrobial properties.
    Compound DerivativeBacterial StrainInhibition Concentration (µg/mL)
    Derivative AE. coli50
    Derivative BS. aureus75
  • Enzyme Interaction : Research on enzyme inhibition revealed that the compound effectively inhibited the activity of acetylcholinesterase, an enzyme linked to neurodegenerative diseases.
    EnzymeInhibition (%) at 100 µM
    Acetylcholinesterase85
    Carbonic anhydrase60

Q & A

Q. What are the key considerations for synthesizing (2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid, and how can competing reaction pathways be minimized?

Answer: Synthesis of this compound requires careful optimization of protecting groups and reaction conditions. The tert-butoxycarbonyl (Boc) group in the structure suggests the use of Boc-protected intermediates to preserve stereochemistry. Competing pathways, such as racemization at the chiral center (2S), can be mitigated by:

  • Using low-temperature conditions during amide bond formation .
  • Employing coupling agents like HATU or EDC/HOBt to reduce side reactions .
  • Monitoring reaction progress via HPLC or TLC to detect intermediates.
    Evidence from analogous compounds indicates that Friedel-Crafts acylation or Michael-type addition may introduce impurities, necessitating purification via column chromatography .

Q. What analytical techniques are most effective for characterizing the stereochemical purity of this compound?

Answer:

  • Chiral HPLC : To confirm enantiomeric excess (ee) by comparing retention times with racemic standards .
  • NMR Spectroscopy : 1^1H and 13^13C NMR can identify diastereomers via coupling constants (e.g., vicinal 3JHH^3J_{HH} for stereocenters) .
  • Polarimetry : Measures optical rotation to verify chiral integrity .
  • Mass Spectrometry (HRMS) : Validates molecular formula and detects trace impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for analogous compounds synthesized via different routes?

Answer: Discrepancies in yields often arise from variations in reaction scale, catalysts, or purification methods. For example:

  • Route A (Michael addition): May yield 60–70% due to competing hydrolysis of the cyano group .
  • Route B (Boc-protected intermediates): Achieves 85% yield but requires anhydrous conditions and inert atmosphere .
    To resolve contradictions:

Replicate protocols under identical conditions.

Use DOE (Design of Experiments) to identify critical variables (e.g., temperature, solvent).

Validate purity via orthogonal methods (e.g., LC-MS vs. 1^1H NMR integration) .

Q. What computational strategies are recommended to predict the pharmacokinetic properties of this compound?

Answer:

  • In Silico Modeling : Use software like Schrödinger or MOE to simulate:
    • LogP : Predict lipophilicity for blood-brain barrier penetration.
    • pKa : Estimate ionization state at physiological pH .
  • Molecular Dynamics (MD) : Analyze interactions with biological targets (e.g., enzymes with similar substrates in ).
  • ADMET Prediction : Tools like SwissADME or ADMETLab2.0 assess absorption, toxicity, and metabolic stability .

Q. How can researchers address challenges in scaling up the synthesis while maintaining stereochemical fidelity?

Answer:

  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR, Raman spectroscopy) to detect deviations .
  • Flow Chemistry : Enhances reproducibility for temperature-sensitive steps (e.g., Boc deprotection) .
  • Crystallization Optimization : Use polymorph screening to isolate the desired enantiomer .

Methodological Challenges

Q. What strategies are effective for isolating and characterizing degradation products under accelerated stability testing?

Answer:

  • Forced Degradation Studies : Expose the compound to heat, light, and humidity.
  • LC-MS/MS : Identifies degradation pathways (e.g., hydrolysis of the cyano group to carboxylic acid) .
  • Isotopic Labeling : Track 13^{13}C or 15^{15}N labels to confirm degradation mechanisms .

Q. How can researchers validate the biological activity of this compound if structural analogs show conflicting results?

Answer:

  • Structure-Activity Relationship (SAR) : Synthesize derivatives with systematic modifications (e.g., replacing tert-butyl with cyclopropyl groups) .
  • Biophysical Assays : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinity .
  • Orthogonal Biological Models : Test in cell-free (e.g., enzyme inhibition) and cell-based assays to confirm target engagement .

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